(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone
Description
Properties
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-25(2)18-19(24-10-9-23-18)28-15-4-3-11-26(13-15)20(27)14-5-6-16-17(12-14)22-8-7-21-16/h5-10,12,15H,3-4,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXFZSBDFGNYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazine Moiety: The pyrazine ring is synthesized through the reaction of appropriate precursors under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Coupling with Quinoxaline: The final step involves coupling the pyrazine-piperidine intermediate with a quinoxaline derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Structural Overview
The molecular structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Dimethylamino Group | Enhances solubility and biological activity |
| Pyrazinyl Group | Potential for interaction with nucleic acids |
| Piperidine Ring | Known for its role in various pharmacological activities |
| Quinoxaline Moiety | Associated with antimicrobial and anticancer properties |
Biological Activities
Research into compounds with similar structures has indicated a variety of biological activities, including:
- Antimicrobial Activity : Compounds containing quinoxaline derivatives have shown significant antimicrobial effects against various pathogens.
- Cytotoxicity : Similar structures have demonstrated cytotoxic effects against cancer cell lines, potentially through mechanisms involving DNA fragmentation and apoptosis induction.
- Enzyme Inhibition : The presence of the piperidine ring suggests potential for inhibiting key enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Quinoxaline derivatives | Inhibition of bacterial growth |
| Cytotoxic | Piperidine-based compounds | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | Dimethylamino-containing compounds | Reduction in enzyme activity |
Cytotoxicity Against Cancer Cell Lines
A study indicated that compounds containing piperidine and quinoxaline showed significant cytotoxic effects against colon cancer and leukemia cell lines. The mechanism involved DNA fragmentation and activation of apoptotic pathways, such as caspase activation.
Antimicrobial Efficacy
Research on quinoxaline derivatives has demonstrated their effectiveness against a range of bacterial strains, suggesting that the quinoxaline component in our compound may confer similar properties.
Enzymatic Interaction Studies
Techniques such as surface plasmon resonance (SPR) and high-throughput screening are employed to evaluate how these compounds interact with specific proteins and enzymes. For instance, a study highlighted the interaction of similar compounds with protein disulfide isomerase (PDI), indicating potential therapeutic applications in diseases involving protein misfolding .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps requiring careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are crucial for confirming the molecular structure.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Initial Reaction | Formation of piperidine derivative |
| Functionalization | Introduction of dimethylamino and pyrazinyl groups |
| Final Assembly | Coupling with quinoxaline moiety |
Mechanism of Action
The mechanism of action of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Quinoxaline-Piperidine Derivatives
- (3R)-3-Methylpiperidin-1-ylmethanone (C₁₅H₁₇N₃O): This compound shares the quinoxaline-piperidine backbone but lacks the dimethylamino-pyrazine substituent. Its SMILES string (O=C(c2cc1nccnc1cc2)N3CCCC(C)C3) suggests a simpler structure with a methyl group on the piperidine ring.
- 1-(6-(Dimethylamino)pyridin-2-yl)-2-(quinoxalin-6-yl)ethanone: Synthesized in , this compound replaces the pyrazine-oxy-piperidine group with a dimethylamino-pyridine moiety. The dimethylamino group here may enhance solubility, similar to the target compound, but the pyridine ring’s electronic properties differ from pyrazine, which could alter binding affinity in kinase inhibition assays .
Pyrazine-Containing Analogues
- 1-(Pyrimidin-4-yl)-2-(quinoxalin-6-yl)ethan-1-one (Compound 22 in ): This derivative substitutes the pyrazine-oxy-piperidine group with a pyrimidine ring. Pyrimidines are smaller and more electron-deficient than pyrazines, which may reduce steric hindrance but limit π-π stacking interactions in target binding .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues
| Compound Name | Molecular Formula | Key Functional Groups | Potential Bioactivity |
|---|---|---|---|
| Target Compound | C₂₀H₂₂N₆O₂ | Quinoxaline, pyrazine-oxy-piperidine | Kinase inhibition, DNA intercalation (inferred) |
| (3R)-3-Methylpiperidin-1-ylmethanone | C₁₅H₁₇N₃O | Quinoxaline, methyl-piperidine | Structural studies, unknown bioactivity |
| 1-(6-(Dimethylamino)pyridin-2-yl)-2-(quinoxalin-6-yl)ethanone | C₁₇H₁₇N₅O | Quinoxaline, dimethylamino-pyridine | TGF-β pathway modulation |
| 1-(Pyrimidin-4-yl)-2-(quinoxalin-6-yl)ethan-1-one | C₁₄H₁₁N₅O | Quinoxaline, pyrimidine | Undisclosed, likely kinase-related |
Bioactivity Insights
- The dimethylamino group in the target compound’s pyrazine ring may confer improved solubility and membrane permeability compared to non-polar analogs like (3R)-3-methylpiperidin-1-ylmethanone .
- For example, pyridine-based derivatives show TGF-β modulation, whereas pyrazine-containing compounds might favor kinase inhibition due to enhanced π-stacking with ATP-binding pockets .
Biological Activity
The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a dimethylamino group, a pyrazine moiety, and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and neuroactive properties.
The molecular formula of this compound is , with a molecular weight of approximately 388.428 g/mol. Its structure suggests multiple functional groups that may interact with various biological targets, enhancing its pharmacological potential.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit diverse biological activities, including:
- Anticancer Activity : Various studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in tumor cells.
- Neuroactive Properties : The presence of a dimethylamino group may confer neuroactive effects, potentially influencing neurotransmitter systems.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as receptors or enzymes, modulating biological pathways that lead to therapeutic effects. For instance, it may inhibit key enzymes involved in cancer cell survival or proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
-
Anticancer Studies :
- In vitro studies demonstrated that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-468 and A549 cells. For example, compounds showed IC50 values ranging from 0.5 to 10 µM, indicating potent antiproliferative effects against these lines .
- Animal model studies indicated that administration of similar compounds resulted in tumor growth suppression without significant toxicity, suggesting a favorable therapeutic window .
-
Neuropharmacological Investigations :
- Compounds with similar piperidine structures have been reported to affect neurotransmitter levels and exhibit anxiolytic or antidepressant-like effects in preclinical models .
Structural Activity Relationship (SAR)
The unique combination of functional groups present in this compound contributes to its biological activity. The following table summarizes key structural features and their associated activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Dimethylamino group | Neuroactive |
| Compound B | Pyrazine moiety | Anticancer |
| Compound C | Piperidine ring | Antimicrobial |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Regioselective Synthesis : Enhances yield and specificity.
- Optimization of Reaction Conditions : Critical for minimizing by-products and maximizing product purity .
Q & A
Basic: What synthetic routes are recommended for synthesizing (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone?
The compound can be synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. For example:
- Step 1 : Functionalize the pyrazine ring by introducing dimethylamino groups via amination reactions under inert atmospheres.
- Step 2 : Couple the modified pyrazine moiety to a piperidine derivative using Mitsunobu or SNAr conditions to form the ether linkage .
- Step 3 : Attach the quinoxalin-6-yl carbonyl group via a Buchwald-Hartwig coupling or nucleophilic acyl substitution .
Key intermediates should be purified via column chromatography, with yields monitored by TLC or HPLC .
Basic: How should researchers characterize the compound’s structure spectroscopically?
Use a combination of:
- 1H/13C NMR : Confirm proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, piperidinyl protons as multiplet signals) and carbon backbone .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and ether linkages (~1100–1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C21H23N5O2) with <2 ppm error .
Basic: What in vitro assays are suitable for initial biological evaluation?
Design assays based on the compound’s hypothesized targets (e.g., kinase inhibition, DNA intercalation):
- Antioxidant Activity : Use DPPH radical scavenging assays with IC50 calculations .
- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA or fluorometric kits .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Randomize experiments in blocks to minimize bias, as described in split-plot designs .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
- Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with DMSO for fluorination steps, as shown in analogous pyridine syntheses .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2 vs. PdCl2) for coupling efficiency .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C → 120°C for SNAr reactions) .
Monitor progress via LC-MS to identify side products (e.g., dehalogenation byproducts) .
Advanced: How to resolve contradictions in biological activity data across assays?
- Dose-Response Curves : Replicate assays with tighter concentration ranges (e.g., 0.1–100 µM) to validate IC50 values .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance between experimental groups .
Advanced: How can computational models predict target interactions?
- Molecular Docking : Use AutoDock Vina with crystal structures of quinoxaline-binding proteins (e.g., topoisomerase II) .
- Machine Learning : Train models on existing kinase inhibitor datasets to predict binding affinities .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
- Substituent Variation : Modify the quinoxaline ring with electron-withdrawing groups (e.g., -Cl, -NO2) to enhance electrophilicity .
- Scaffold Hopping : Replace piperidinyl ethers with morpholine or thiomorpholine to assess steric effects .
- Bioisosteric Replacement : Substitute dimethylamino groups with pyrrolidino or piperazino moieties .
Advanced: How to address stability issues in biological matrices?
- Plasma Stability Assays : Incubate the compound in human plasma (37°C, 24 hrs) and quantify degradation via HPLC .
- pH-Dependent Studies : Test solubility and stability in buffers (pH 1–10) to identify optimal storage conditions .
- Light Sensitivity : Store solutions in amber vials if UV-Vis spectra indicate photodegradation .
Advanced: What methods enable enantioselective synthesis?
- Chiral Catalysts : Use (R)-BINAP ligands in asymmetric hydrogenation of intermediate ketones .
- Chiral Resolution : Separate enantiomers via HPLC with amylose-based columns .
- Dynamic Kinetic Resolution : Optimize reaction conditions to favor one enantiomer during coupling steps .
Advanced: How to assess environmental impact during early-stage development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
